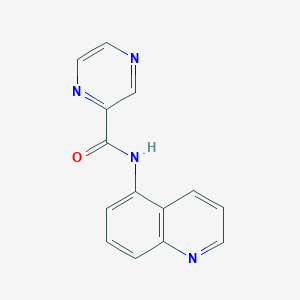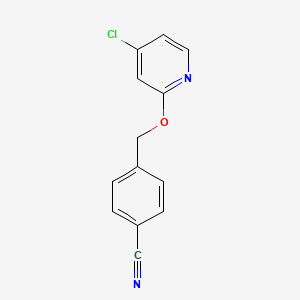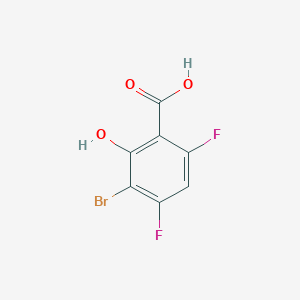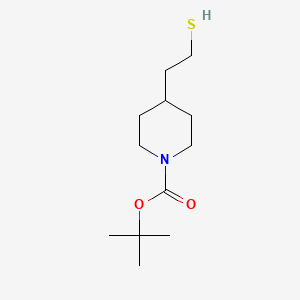
N-(quinolin-5-yl)pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Chinolin-5-yl)pyrazin-2-carboxamid ist eine heterocyclische Verbindung, die sowohl Chinolin- als auch Pyrazin-Einheiten aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(Chinolin-5-yl)pyrazin-2-carboxamid umfasst typischerweise die Reaktion von Chinolin-Derivaten mit Pyrazin-2-carbonsäure oder deren Derivaten. Eine gängige Methode ist die Kondensationsreaktion zwischen Chinolin-5-amin und Pyrazin-2-carbonsäure in Gegenwart eines Kupplungsmittels wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) und einer Base wie Triethylamin. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan oder Dimethylformamid bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt .
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für N-(Chinolin-5-yl)pyrazin-2-carboxamid nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Labor-Synthesemethoden umfassen. Dies würde die Optimierung der Reaktionsbedingungen, die Verwendung von kontinuierlichen Strömungsreaktoren und die Sicherstellung der Verfügbarkeit von hochreinen Ausgangsmaterialien umfassen. Der Einsatz von umweltfreundlichen Lösungsmitteln und Reagenzien würde ebenfalls in Betracht gezogen, um den Prozess nachhaltiger zu gestalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-(Chinolin-5-yl)pyrazin-2-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, insbesondere am Chinolin-Rest.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte, die gebildet werden
Oxidation: Oxidierte Derivate der Chinolin- oder Pyrazinringe.
Reduktion: Reduzierte Formen der Chinolin- oder Pyrazinringe.
Substitution: Substituierte Chinolin-Derivate mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
N-(Chinolin-5-yl)pyrazin-2-carboxamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Ligand in der Koordinationschemie verwendet, um Komplexe mit Übergangsmetallen zu bilden.
Biologie: Aufgrund seiner Fähigkeit, mit biologischen Makromolekülen zu interagieren, wurde es auf sein Potenzial als antimikrobielles und Antikrebsmittel untersucht.
Medizin: Für seine potenziellen therapeutischen Anwendungen erforscht, unter anderem als Inhibitor bestimmter Enzyme oder Rezeptoren.
Industrie: Einsatz bei der Entwicklung von fortschrittlichen Materialien, wie organischen Halbleitern und Leuchtdioden.
Wirkmechanismus
Der Wirkmechanismus von N-(Chinolin-5-yl)pyrazin-2-carboxamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Zum Beispiel kann es in biologischen Systemen an DNA oder Proteine binden, was zur Hemmung der Enzymaktivität oder zur Störung zellulärer Prozesse führt. Es ist bekannt, dass der Chinolin-Rest in DNA interkaliert, während der Pyrazinring Wasserstoffbrückenbindungen mit Aminosäureresten in Proteinen bilden kann .
Wirkmechanismus
The mechanism of action of N-(quinolin-5-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to DNA or proteins, leading to the inhibition of enzymatic activity or disruption of cellular processes. The quinoline moiety is known to intercalate with DNA, while the pyrazine ring can form hydrogen bonds with amino acid residues in proteins .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(Chinolin-8-yl)pyrazin-2-carboxamid
- N-(Chinolin-2-yl)pyrazin-2-carboxamid
- N-(Chinolin-3-yl)pyrazin-2-carboxamid
Einzigartigkeit
N-(Chinolin-5-yl)pyrazin-2-carboxamid ist aufgrund der Position des Chinolin-Restes einzigartig, die seine elektronischen Eigenschaften und seine Reaktivität beeinflussen kann. Dieser Positionsunterschied kann zu Variationen in seiner Bindungsaffinität zu molekularen Zielstrukturen und seiner gesamten biologischen Aktivität führen .
Eigenschaften
Molekularformel |
C14H10N4O |
|---|---|
Molekulargewicht |
250.25 g/mol |
IUPAC-Name |
N-quinolin-5-ylpyrazine-2-carboxamide |
InChI |
InChI=1S/C14H10N4O/c19-14(13-9-15-7-8-17-13)18-12-5-1-4-11-10(12)3-2-6-16-11/h1-9H,(H,18,19) |
InChI-Schlüssel |
SFENAFPUZHLQBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=NC=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Pyrrolidin-1-yl(3-azaspiro[5.5]undecan-3-yl)methanone](/img/structure/B11864496.png)








